Hexyl heptanoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1119-06-8 |

|---|---|

Molecular Formula |

C35H34N4O8 |

Molecular Weight |

638.7 g/mol |

IUPAC Name |

hexyl heptanoate |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3 |

InChI Key |

IFOGOHVJHKKYCT-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)OCCCCCC |

Isomeric SMILES |

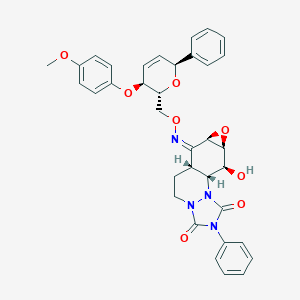

COC1=CC=C(C=C1)O[C@H]2C=C[C@H](O[C@@H]2CO/N=C\3/[C@H]4CCN5C(=O)N(C(=O)N5[C@H]4[C@@H]([C@H]6[C@@H]3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C=CC(OC2CON=C3C4CCN5C(=O)N(C(=O)N5C4C(C6C3O6)O)C7=CC=CC=C7)C8=CC=CC=C8 |

density |

0.860-0.865 (20°) |

Other CAS No. |

1119-06-8 |

physical_description |

Liquid; Herbaceous aroma |

solubility |

Insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

Hexyl Heptanoate (CAS 1119-06-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

This technical guide provides a detailed overview of hexyl heptanoate (CAS number 1119-06-8), a fatty acid ester recognized for its characteristic fruity and herbaceous aroma. This document consolidates essential physicochemical data, safety information, and established analytical methodologies. Detailed experimental protocols for its synthesis via Fischer esterification and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided to support researchers and professionals in the fields of chemistry, food science, and fragrance development. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical Identification and Physicochemical Properties

This compound, also known as hexyl enanthate, is the ester formed from the condensation of heptanoic acid and hexan-1-ol.[1] Its fundamental properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1119-06-8[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₃H₂₆O₂[1] |

| InChI | InChI=1S/C13H26O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h3-12H2,1-2H3[1] |

| InChIKey | IFOGOHVJHKKYCT-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCCCCCC(=O)OCCCCCC[1] |

| Synonyms | Heptanoic acid, hexyl ester; Hexyl enanthate[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 214.34 g/mol [1] |

| Appearance | Colorless liquid with a herbaceous aroma[1] |

| Density | 0.860 - 0.865 g/cm³ at 20°C |

| Boiling Point | 246-248 °C |

| Refractive Index | 1.426 - 1.430 at 20°C[1] |

| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents[1] |

| Kovats Retention Index | Standard non-polar: 1470; Standard polar: 1699[1] |

Safety and Handling

This compound is generally considered safe for its intended use as a flavoring agent. However, as with any chemical, appropriate safety precautions should be observed.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Precautionary Statements: P261, P305+P351+P338

Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of heptanoic acid with hexan-1-ol, using a strong acid as a catalyst.

Fischer Esterification Workflow

Caption: Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification

This protocol is adapted from established procedures for Fischer esterification.[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine heptanoic acid (1.0 equivalent), hexan-1-ol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the carboxylic acid).

-

Reaction: Heat the mixture to a gentle reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction mixture has cooled to room temperature, transfer it to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield a colorless liquid.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Table 4: Typical GC-MS Parameters

| Parameter | Value |

| Injection Mode | Splitless or Split (e.g., 15:1)[4] |

| Injection Volume | 1 µL[4] |

| Injector Temperature | 220-250°C[4] |

| Carrier Gas | Helium[4] |

| Flow Rate | 0.6 - 1.0 mL/min[4] |

| Oven Program | Initial 70°C, ramp to ~240°C[4][5] |

| MS Ionization Mode | Electron Impact (EI) at 70 eV[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of organic molecules.

Table 5: NMR Parameters for a Structurally Similar Ester (Hexyl Hexanoate)

| Parameter | ¹H NMR | ¹³C NMR |

| Instrument Frequency | 400 MHz[6] | 22.53 MHz[6] |

| Solvent | CDCl₃[6] | CDCl₃[6] |

Note: Specific chemical shifts for this compound can be predicted or determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group.

Table 6: Key FTIR Absorption Bands for Esters

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1750-1730 |

| C-O Stretch | 1300-1000 |

Experimental Protocol: FTIR Sample Preparation (ATR Method)

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) method is convenient.[7][8]

-

Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric absorbance.[7]

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.[7][8]

-

Spectrum Acquisition: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[7]

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol).[7]

Applications

The primary application of this compound is as a flavoring and fragrance agent due to its pleasant fruity and green aroma profile.[1] It is used in a variety of consumer products, including:

-

Food and Beverages: As a flavoring agent to impart fruity notes.

-

Cosmetics and Personal Care Products: As a fragrance component in perfumes, lotions, and soaps.

Conclusion

This technical guide has provided a comprehensive overview of this compound (CAS 1119-06-8), encompassing its chemical and physical properties, safety guidelines, a detailed synthesis protocol, and standard analytical methodologies. The structured presentation of data and experimental procedures aims to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

- 1. This compound | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 4. benchchem.com [benchchem.com]

- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to the Physical Properties of Hexyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the key physical properties of hexyl heptanoate, a heptanoate ester formed from the condensation of heptanoic acid and hexan-1-ol. The information presented herein is intended to support research and development activities by providing reliable data and standardized experimental protocols.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a consolidated reference for its boiling point and density under specified conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 252.00 - 253.00 °C | @ 760.00 mm Hg[1] |

| 137 °C | @ 19 Torr[2] | |

| 260.89 °C | Not specified | |

| Density | 0.860 - 0.865 g/mL | @ 20 °C[1][3] |

| 0.8611 g/mL | Not specified[4] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the boiling point and density of a liquid compound such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Accurate determination is crucial for substance identification and purification.

Micro-Reflux Method

This method is suitable when only a small volume of the sample is available.[5][6]

-

Apparatus: A small test tube, a thermometer, a heating block or water bath, a magnetic stirrer and stir bar, and a Pasteur pipette.

-

Procedure:

-

Approximately 0.5 mL of the liquid sample is placed into the test tube along with a small magnetic stirring bar.[5][6]

-

The test tube is securely clamped within the heating block or water bath.

-

The thermometer is positioned so that the bulb is about 1 cm above the liquid's surface.[6]

-

The sample is gently heated while stirring.

-

Observe the formation of a ring of condensing vapor on the test tube walls. The thermometer bulb should be level with this ring for an accurate measurement.[5][6]

-

The temperature at which the liquid is gently refluxing (boiling and condensing) and the thermometer reading is stable is recorded as the boiling point.[5][6]

-

Capillary Method

This is another micro-method for determining boiling point.[7]

-

Apparatus: A capillary tube (sealed at one end), a small test tube, a thermometer, a heating apparatus (like a MelTemp apparatus or a water bath), and the liquid sample.

-

Procedure:

-

A small amount of the liquid is introduced into the test tube.

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.

-

The apparatus is gently heated.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample when the boiling point is reached.[7]

-

Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[5]

-

Density is a fundamental physical property defined as mass per unit volume.

Direct Measurement Method

This method involves the direct measurement of the mass and volume of the sample.

-

Apparatus: A precise analytical balance, and a graduated cylinder or pycnometer for accurate volume measurement.

-

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.

-

A known volume of the liquid is carefully added.

-

The mass of the container with the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the physical properties of a liquid sample like this compound.

References

- 1. This compound, 1119-06-8 [thegoodscentscompany.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HEXYLHEPTANOATE) | 1119-06-8 [chemicalbook.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Video: Boiling Points - Procedure [jove.com]

A Technical Guide to the Spectral Analysis of Hexyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for hexyl heptanoate (C₁₃H₂₆O₂), a heptanoate ester with applications as a flavoring agent.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data, alongside detailed experimental protocols for acquiring these spectra.

Data Presentation

The following sections provide anticipated and characteristic spectral data for this compound. The NMR and GC-MS data are predicted based on the analysis of structurally similar compounds, such as hexyl hexanoate, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | Triplet | 2H | -O-CH₂ -(CH₂)₄-CH₃ |

| ~2.28 | Triplet | 2H | -CH₂ -C(O)O- |

| ~1.61 | Multiplet | 4H | -O-CH₂-CH₂ - & -CH₂ -CH₂-C(O)O- |

| ~1.30 | Multiplet | 12H | -(CH₂)₃-CH₃ (hexyl) & -(CH₂)₃-CH₃ (heptanoyl) |

| ~0.89 | Triplet | 6H | -CH₂-CH₃ (hexyl & heptanoyl) |

Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C =O |

| ~64.4 | -O-CH₂ - |

| ~34.4 | -CH₂ -C(O)O- |

| ~31.7 | Methylene carbons in hexyl and heptanoyl chains |

| ~31.5 | Methylene carbons in hexyl and heptanoyl chains |

| ~28.9 | Methylene carbons in hexyl and heptanoyl chains |

| ~28.6 | Methylene carbons in hexyl and heptanoyl chains |

| ~25.9 | Methylene carbons in hexyl and heptanoyl chains |

| ~25.0 | Methylene carbons in hexyl and heptanoyl chains |

| ~22.6 | Methylene carbons in hexyl and heptanoyl chains |

| ~22.5 | Methylene carbons in hexyl and heptanoyl chains |

| ~14.1 | -CH₃ (hexyl) |

| ~14.0 | -CH₃ (heptanoyl) |

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2957, ~2927, ~2858 | Strong | C-H Stretch | Aliphatic CH₂, CH₃ |

| ~1738 | Strong | C=O Stretch | Ester |

| ~1465 | Medium | C-H Bend | CH₂ |

| ~1378 | Medium | C-H Bend | CH₃ |

| ~1165 | Strong | C-O Stretch | Ester |

Gas Chromatography-Mass Spectrometry (GC-MS)

Predicted GC-MS Fragmentation Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment |

| 214 | Low | [M]⁺ (Molecular Ion) |

| 129 | High | [CH₃(CH₂)₅C(O)OH]⁺ (Heptanoic acid fragment) |

| 117 | Medium | [CH₃(CH₂)₅COO]⁺ |

| 99 | High | [CH₃(CH₂)₅CO]⁺ |

| 84 | High | [C₆H₁₂]⁺ (Hexene from McLafferty rearrangement) |

| 71 | Medium | [C₅H₁₁]⁺ |

| 56 | Medium | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The fragmentation pattern of esters can be complex, and the relative intensities are estimates.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

-

For quantitative analysis, accurately weigh the sample and a suitable internal standard.

-

If the sample contains particulate matter, filter it through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (0 ppm).

-

-

Instrument Parameters (¹H NMR) :

-

Spectrometer : 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence : Standard single-pulse sequence.

-

Number of Scans : 16-64 scans, depending on the concentration.

-

Relaxation Delay : 1-5 seconds.

-

Acquisition Time : 2-4 seconds.

-

-

Instrument Parameters (¹³C NMR) :

-

Spectrometer : 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Number of Scans : 1024 or more scans, as ¹³C has low natural abundance.

-

Relaxation Delay : 2 seconds.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top to create a thin, uniform film of the liquid, avoiding air bubbles.[3]

-

-

Instrument Parameters (FTIR) :

-

Technique : Transmission or Attenuated Total Reflectance (ATR). For neat liquids, a thin film between salt plates is a common transmission method.[3][4][5]

-

Scan Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans.

-

Background : A background spectrum of the clean, empty salt plates should be acquired before running the sample.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation :

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Instrument Parameters (GC) :

-

Injector : Split/splitless inlet, typically in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injection Volume : 1 µL.

-

Inlet Temperature : 250°C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating volatile compounds.[6]

-

Oven Temperature Program :

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

-

Instrument Parameters (MS) :

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a liquid sample like this compound.

Caption: Workflow for the spectral analysis of this compound.

References

The Elusive Presence of Hexyl Heptanoate in Essential Oils: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the reported natural occurrence of hexyl heptanoate in essential oils, a topic of interest for researchers in phytochemistry and drug discovery. Through a comprehensive review of scientific literature, this document aims to clarify existing data, provide detailed experimental methodologies for the analysis of related compounds, and illustrate relevant biochemical pathways. It has been noted that while this compound is utilized as a synthetic fragrance and flavoring agent, its presence in natural essential oils is not well-documented and may be a case of mistaken identity with structurally similar esters.

Clarification of Compound Identity

Initial investigations into the composition of certain essential oils have occasionally reported the presence of "this compound." However, a deeper analysis of the available scientific literature suggests that this may be a misidentification of the more commonly occurring n-hexyl hexanoate . One database of fragrance and flavor compounds explicitly states that this compound is "not found in nature". Given the structural similarity and close elution times in chromatographic analysis, differentiation between these two esters requires careful analytical methodology. This guide will therefore focus on the confirmed natural occurrence of n-hexyl hexanoate, providing a framework for the investigation of such esters in essential oils.

Quantitative Analysis of n-Hexyl Hexanoate in Heracleum Species

The most significant natural sources of n-hexyl hexanoate are found within the essential oils of certain species of the genus Heracleum. Quantitative data from studies on Heracleum persicum (Persian Hogweed) and Heracleum candolleanum highlight the variability of this compound's concentration.

| Plant Species | Plant Part | Concentration of n-Hexyl Hexanoate (%) | Geographic Origin | Reference |

| Heracleum persicum | Seeds | 3.32 - 7.98 | Various locations in Iran | [1] |

| Heracleum persicum | Seeds | 4.3 | Ardebil, Iran | [2] |

| Heracleum candolleanum | Seeds | 21.74 | Not Specified |

Experimental Protocols

The identification and quantification of hexyl esters in essential oils are primarily achieved through hydrodistillation for extraction, followed by gas chromatography-mass spectrometry (GC-MS) for analysis.

Essential Oil Extraction via Hydrodistillation

A standard method for extracting essential oils from plant material is hydrodistillation, often performed using a Clevenger-type apparatus.

Materials:

-

Dried plant material (e.g., seeds of Heracleum sp.)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a suitable amount of dried and powdered plant material (e.g., 100 g).

-

Place the plant material into a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 500 mL).

-

Set up the Clevenger-type apparatus connected to a condenser and the round-bottom flask.

-

Heat the flask using a heating mantle to initiate boiling.

-

Continue the hydrodistillation for a set period (e.g., 3 hours) until no more oil is collected.

-

Collect the essential oil from the collection arm of the apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the oil in a sealed vial in a cool, dark place until analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying the volatile components of essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer detector.

-

Capillary column (e.g., HP-5MS, DB-5).

-

Helium as the carrier gas.

Typical GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase at a rate of 3 °C/minute to 240 °C.

-

Hold: Maintain 240 °C for 10 minutes.

-

-

Carrier Gas Flow Rate: 1.0 mL/minute (constant flow).

-

Ion Source Temperature: 230 °C

-

Interface Temperature: 280 °C

-

Mass Range: m/z 40-450

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Compound Identification: The identification of n-hexyl hexanoate and other constituents is achieved by comparing their mass spectra and retention indices (RI) with those of authentic standards, as well as with data from mass spectral libraries such as NIST and Wiley.

Biosynthesis of Hexyl Esters in Plants

The formation of esters like n-hexyl hexanoate in plants is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule. The general biosynthetic pathway for hexyl esters is illustrated below.

References

Hexyl Heptanoate Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexyl heptanoate, a volatile ester contributing to the characteristic aroma of many fruits and flowers, is synthesized in plants through a multi-step enzymatic pathway. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the precursor formation and the final esterification step. The guide includes comprehensive experimental protocols for the key enzymes and analytical techniques used to study this pathway, along with a quantitative summary of relevant enzyme kinetics. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a clear understanding of the complex biological processes involved. This document is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and natural product synthesis.

Introduction

Volatile esters are crucial components of the aromatic profiles of many plants, playing significant roles in attracting pollinators, seed dispersers, and defending against herbivores and pathogens. This compound is a fatty acid ester formed from the condensation of a C6 alcohol (hexan-1-ol) and a C7 acyl-CoA (heptanoyl-CoA). The biosynthesis of this ester is a testament to the intricate metabolic networks within plant cells, involving pathways for both fatty acid synthesis and degradation. Understanding the enzymatic machinery and regulatory mechanisms governing the production of this compound is of great interest for applications in the food, fragrance, and pharmaceutical industries.

The Biosynthetic Pathway of this compound

The formation of this compound is a two-part process involving the independent synthesis of its alcohol and acyl precursors, followed by a final condensation reaction.

Biosynthesis of the Alcohol Precursor: Hexan-1-ol

The C6 alcohol, hexan-1-ol, is primarily derived from the Lipoxygenase (LOX) pathway , which utilizes unsaturated fatty acids as its substrate.[1][2]

-

Lipoxygenase (LOX) : The pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of polyunsaturated fatty acids like linoleic acid (C18:2) and linolenic acid (C18:3).[1]

-

Hydroperoxide Lyase (HPL) : The resulting hydroperoxides are then cleaved by hydroperoxide lyase into C6 aldehydes, such as hexanal and (Z)-3-hexenal.[1]

-

Alcohol Dehydrogenase (ADH) : Finally, these aldehydes are reduced to their corresponding alcohols, including hexan-1-ol, by the action of alcohol dehydrogenase.[1]

Biosynthesis of the Acyl Precursor: Heptanoyl-CoA

Heptanoyl-CoA is an odd-chain fatty acyl-CoA, and its synthesis follows the general principles of fatty acid synthesis (FAS), but with a key difference in the priming molecule.

-

Propionyl-CoA as a Primer : Unlike the synthesis of even-chain fatty acids which starts with acetyl-CoA, the biosynthesis of odd-chain fatty acids is initiated with propionyl-CoA .[3][4] Propionyl-CoA can be derived from the catabolism of several amino acids, including isoleucine, valine, and methionine.[3]

-

Fatty Acid Synthase (FAS) Complex : The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain.

-

Chain Elongation and Termination : The elongation process continues until a C7 acyl-ACP is formed. A thioesterase then cleaves the acyl group from the acyl carrier protein (ACP), and it is subsequently activated to heptanoyl-CoA by an acyl-CoA synthetase.

Final Esterification Step

The final step in the biosynthesis of this compound is the condensation of hexan-1-ol and heptanoyl-CoA, a reaction catalyzed by an Alcohol Acyltransferase (AAT) .[1][5] AATs belong to the BAHD superfamily of acyltransferases and are responsible for the synthesis of a wide variety of esters in plants.[5]

Quantitative Data

| Enzyme Source | Substrate (Alcohol) | Substrate (Acyl-CoA) | Km (mM) | Vmax (pmol/mg protein/h) | Reference |

| Fragaria x ananassa (Strawberry) | Hexanol | Acetyl-CoA | 0.45 | 120 | [Beekwilder et al., 2004] |

| Malus x domestica (Apple) | Hexanol | Butyryl-CoA | 0.12 | 850 | [Souleyre et al., 2005] |

| Cucumis melo (Melon) | Hexanol | Acetyl-CoA | 0.23 | 2.5 (nmol/mg protein/h) | [Yahyaoui et al., 2002] |

Note: The kinetic parameters can vary significantly depending on the plant species, the specific AAT isozyme, and the assay conditions. The data presented here should be considered as indicative.

Experimental Protocols

In Vitro Alcohol Acyltransferase (AAT) Assay

This protocol describes the expression of a candidate AAT gene in E. coli and the subsequent in vitro assay to determine its activity with hexan-1-ol and heptanoyl-CoA.

4.1.1. Recombinant Protein Expression and Purification

-

Cloning: The full-length cDNA of the candidate AAT gene is cloned into a suitable bacterial expression vector (e.g., pET or pGEX series) with an affinity tag (e.g., His-tag or GST-tag).

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by adding IPTG to a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C).

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

-

Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The purified protein is then dialyzed against a storage buffer.

4.1.2. Enzyme Assay

-

Reaction Mixture: The standard assay mixture (total volume of 500 µL) contains:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

10% (v/v) glycerol

-

10 mM Hexan-1-ol

-

0.5 mM Heptanoyl-CoA

-

5 µg of purified recombinant AAT protein

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 30°C for 30-60 minutes.

-

Reaction Termination and Extraction: The reaction is stopped by adding 100 µL of 5 M NaCl and 200 µL of hexane containing an internal standard (e.g., octyl acetate). The mixture is vortexed vigorously for 1 minute and then centrifuged to separate the phases.

-

Analysis: The upper hexane phase containing the this compound is carefully collected and analyzed by GC-MS.

Quantification of this compound in Plant Tissues by HS-SPME-GC-MS

This protocol describes the extraction and quantification of volatile this compound from plant tissues using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[6]

4.2.1. Sample Preparation

-

Tissue Collection: Fresh plant tissue (e.g., fruit peel, flower petals) is collected and immediately frozen in liquid nitrogen to quench metabolic activity.

-

Homogenization: A known weight of the frozen tissue (e.g., 1-2 g) is ground to a fine powder under liquid nitrogen.

-

Extraction: The powdered tissue is transferred to a headspace vial. A saturated CaCl2 or NaCl solution is added to inhibit enzymatic activity and increase the volatility of the analytes. An internal standard (e.g., a known concentration of a non-native ester like ethyl nonanoate) is added. The vial is immediately sealed with a PTFE/silicone septum.

4.2.2. HS-SPME

-

Fiber Conditioning: The SPME fiber (e.g., DVB/CAR/PDMS) is conditioned according to the manufacturer's instructions.

-

Equilibration: The sealed vial is incubated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

4.2.3. GC-MS Analysis

-

Desorption: The SPME fiber is immediately inserted into the heated injection port of the GC-MS system, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Chromatographic Separation: The volatile compounds are separated on a suitable capillary column (e.g., DB-5ms or HP-INNOWAX). The oven temperature program is optimized to achieve good separation of the target analytes.

-

Mass Spectrometric Detection: The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is performed by comparing the peak area of this compound to that of the internal standard, using a calibration curve generated with standards of known concentrations.

Conclusion

The biosynthesis of this compound in plants is a well-defined process involving the convergence of the lipoxygenase and fatty acid synthesis pathways, culminating in an esterification reaction catalyzed by an alcohol acyltransferase. This technical guide has provided a detailed overview of this pathway, along with comprehensive experimental protocols and representative quantitative data. The methodologies and information presented herein are intended to equip researchers with the necessary tools to investigate the biosynthesis of this and other volatile esters, paving the way for future advancements in metabolic engineering and the development of novel natural products. Further research is warranted to elucidate the specific AATs responsible for this compound synthesis in various plant species and to determine their precise kinetic properties.

References

- 1. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 2. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Hexyl Heptanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of hexyl heptanoate, an ester recognized for its applications as a flavoring agent and in various industrial processes. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document presents representative data from structurally similar esters to provide valuable insights for formulation development, purification processes, and reaction chemistry. The methodologies for obtaining such solubility data are also detailed.

Introduction to this compound and its Solubility

This compound (C₁₃H₂₆O₂) is the ester formed from the condensation of heptanoic acid and hexanol. Its molecular structure, featuring a thirteen-carbon chain, renders it largely nonpolar. General solubility principles suggest that this compound is insoluble in water but soluble in non-polar organic solvents and alcohols[1][2]. The "like dissolves like" principle is paramount in predicting its solubility, where solvents with similar polarity to the long alkyl chain of this compound are expected to be effective.

Predicted Solubility Profile of this compound

Representative Solubility Data of Structurally Similar Esters

To provide a quantitative perspective, the following table summarizes the solubility data for esters with similar chain lengths and functional groups. This data can serve as a useful approximation for the behavior of this compound.

| Solvent | Temperature (°C) | Solute | Solubility ( g/100g Solvent) | Reference |

| Ethanol | 25 | Methyl Laurate | Miscible | [3] |

| Ether | 25 | Methyl Laurate | Miscible | [3] |

| Acetone | 25 | Methyl Laurate | Miscible | [3] |

| Dipropylene Glycol | 25 | Methyl Laurate | Soluble | [4][5] |

| 70% Ethanol | 20 | Hexyl Hexanoate | 1 mL in 2 mL | [6] |

Note: The data presented for Methyl Laurate (C₁₃H₂₆O₂), an isomer of this compound, and the qualitative data for Hexyl Hexanoate are intended to provide a general understanding. Actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination: Gravimetric Method

A reliable and straightforward method for determining the solubility of an ester like this compound is the gravimetric method[7][8][9]. This technique involves preparing a saturated solution and then determining the mass of the dissolved solute.

Materials and Apparatus:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute confirms saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the clear, saturated filtrate into a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator). Gentle heating may be applied if the solvent is non-volatile, but care must be taken not to degrade the this compound.

-

Once the solvent is completely evaporated, place the dish or vial in an oven at a temperature below the boiling point of this compound to remove any residual solvent until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility ( g/100g solvent) = (Mass of residue / Mass of solvent) x 100

Where:

-

Mass of residue = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

References

- 1. This compound | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 1119-06-8 [thegoodscentscompany.com]

- 3. Methyl Laurate | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. pharmacyjournal.info [pharmacyjournal.info]

Methodological & Application

Application Notes and Protocols for the Synthesis of Hexyl Heptanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of hexyl heptanoate, an important ester with applications in the fragrance, flavor, and pharmaceutical industries. The detailed protocol herein describes the Fischer esterification of heptanoic acid and hexan-1-ol using a strong acid catalyst. This application note includes detailed experimental procedures, a summary of quantitative data, and visual diagrams illustrating the reaction mechanism and experimental workflow to facilitate successful synthesis and understanding.

Introduction

This compound (C₁₃H₂₆O₂) is an ester recognized for its characteristic fruity and herbaceous aroma, leading to its use as a flavoring and fragrance agent.[1] Beyond its sensory applications, the lipophilic nature of this compound makes it a molecule of interest for applications in drug delivery systems and as a specialty solvent. The most common and direct method for its synthesis is the Fischer-Speier esterification.[2] This reaction involves the acid-catalyzed condensation of a carboxylic acid (heptanoic acid) with an alcohol (hexan-1-ol).[1][3] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the products by using an excess of one of the reactants and/or by removing the water formed during the reaction.[4]

Data Presentation

The following table summarizes the key quantitative data for the reactants, product, and typical reaction parameters for the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| Heptanoic Acid Molar Mass | 130.18 g/mol | |

| Hexan-1-ol Molar Mass | 102.17 g/mol | |

| Product | ||

| This compound Molar Mass | 214.34 g/mol | [1] |

| Appearance | Colorless liquid with a fruity, herbaceous aroma | [1] |

| Density | 0.860 - 0.865 g/cm³ at 20°C | [1] |

| Refractive Index | 1.426 - 1.430 at 20°C | [1] |

| Boiling Point | 137 °C at 19 Torr | [5] |

| Solubility | Insoluble in water, soluble in ethanol | [1] |

| Reaction Parameters | ||

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | A common catalyst for Fischer esterification. |

| Reactant Molar Ratio | 1:1.5 (Heptanoic Acid : Hexan-1-ol) | Use of excess alcohol drives the equilibrium. |

| Reaction Temperature | Reflux (approx. 120-140 °C) | Dependent on the solvent used. |

| Reaction Time | 4 - 8 hours | Monitored by the collection of water. |

| Expected Yield | ~85-95% | Based on similar esterification yields.[6][7] |

Experimental Protocols

This section details the methodology for the synthesis of this compound via Fischer esterification.

Materials and Equipment

-

Heptanoic acid (≥98%)

-

Hexan-1-ol (≥98%)

-

Concentrated sulfuric acid (95-98%)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine heptanoic acid (e.g., 13.02 g, 0.1 mol) and hexan-1-ol (e.g., 15.33 g, 0.15 mol).

-

Addition of Solvent and Catalyst: Add 100 mL of anhydrous toluene to the flask. While stirring, carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~1 mol%) to the reaction mixture.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus with a reflux condenser on the round-bottom flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, with the denser water separating to the bottom.

-

Monitoring the Reaction: Continue the reflux for 4-8 hours, or until the theoretical amount of water (1.8 mL for a 0.1 mol scale reaction) is collected in the Dean-Stark trap, indicating the reaction is nearing completion.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted heptanoic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

-

100 mL of water.

-

100 mL of brine to aid in the separation of the layers.

-

-

Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to remove any unreacted hexan-1-ol and other high-boiling impurities. Collect the fraction that distills at the expected boiling point under reduced pressure.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (m/z = 214.34).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FTIR Spectroscopy: To identify the characteristic ester carbonyl stretch (typically around 1735-1750 cm⁻¹).

Mandatory Visualizations

Fischer Esterification Reaction Mechanism

Caption: Mechanism of Fischer Esterification.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for synthesis.

References

- 1. This compound | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 515. Hexanoic acid upgrading into hexyl hexanoate: An efficient way to obtain a new sustainable biofuel - Magritek [magritek.com]

- 7. odinity.com [odinity.com]

Application Notes and Protocols for the Enzymatic Synthesis of Hexyl Heptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl heptanoate is a fatty acid ester recognized for its characteristic fruity and waxy aroma, finding applications in the flavor, fragrance, and specialty chemical industries.[1] The enzymatic synthesis of this compound offers a sustainable and highly specific alternative to conventional chemical methods. This approach utilizes lipases under mild reaction conditions, which minimizes the formation of byproducts, reduces energy consumption, and simplifies downstream processing. Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are particularly advantageous due to their enhanced stability, ease of recovery, and potential for reuse, making the process more economically viable.

This document provides a detailed protocol for the lipase-catalyzed synthesis of this compound via direct esterification of hexan-1-ol and heptanoic acid. While specific quantitative data for this exact ester is not extensively published, the provided methodologies and data are based on well-established principles for similar lipase-catalyzed ester syntheses.

Key Reaction Parameters and Optimization

The synthesis of this compound is influenced by several critical parameters that can be optimized to achieve high conversion rates and yields. The following table summarizes these parameters and their typical ranges based on analogous lipase-catalyzed esterification reactions.[2]

| Parameter | Typical Range | Considerations |

| Enzyme | Immobilized Lipase (e.g., Novozym® 435) | Novozym® 435 is widely used for its high activity and stability in organic media.[2] Other lipases can also be screened for optimal performance. |

| Temperature | 40 - 70 °C | The optimal temperature is a trade-off between reaction rate and enzyme stability. Most lipases for this application show good activity in this range.[2] |

| Substrate Molar Ratio (Hexan-1-ol:Heptanoic Acid) | 1:2 to 2:1 | A 1:1 ratio is a common starting point. An excess of one substrate can shift the equilibrium towards the product but may also cause enzyme inhibition.[2] |

| Enzyme Loading | 1 - 15% (w/w of total substrates) | Higher enzyme loading increases the reaction rate but also the cost. The optimal loading should be determined experimentally.[2] |

| Reaction Medium | Solvent-free or non-polar organic solvent (e.g., n-hexane, n-heptane) | Solvent-free systems are environmentally preferable. Non-polar solvents can improve substrate solubility and reduce water activity, favoring synthesis over hydrolysis. |

| Agitation Speed | 150 - 250 rpm | Adequate mixing is crucial to minimize mass transfer limitations, especially with immobilized enzymes.[2] |

| Water Removal | Molecular sieves or vacuum | Water is a byproduct of esterification and can promote the reverse reaction (hydrolysis). In-situ removal of water drives the reaction towards completion. |

| Reaction Time | 1 - 48 hours | The time required to reach equilibrium or high conversion depends on all other reaction parameters.[2] |

Experimental Protocols

Materials and Equipment

-

Substrates: Heptanoic acid (≥98%), Hexan-1-ol (≥98%)

-

Enzyme: Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Solvent (optional): n-Hexane (anhydrous)

-

Reagents for Purification: 5% (w/v) aqueous sodium bicarbonate solution, anhydrous sodium sulfate

-

Equipment:

-

Temperature-controlled reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with heating

-

Filtration apparatus or centrifuge for enzyme recovery

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS) for analysis

-

Protocol 1: Solvent-Free Synthesis of this compound

-

Reactant Preparation: In a 50 mL screw-capped flask, combine heptanoic acid and hexan-1-ol. For a 1:1 molar ratio, add, for example, 10 mmol of each (1.30 g of heptanoic acid and 1.02 g of hexan-1-ol).

-

Enzyme Addition: Add the immobilized lipase. A typical starting point is 5% (w/w) of the total substrate mass (e.g., 0.12 g of Novozym® 435).

-

Reaction Incubation: Securely cap the flask and place it in a shaking incubator set to 50 °C with agitation at 200 rpm.

-

Reaction Monitoring: To monitor the progress, withdraw small aliquots (e.g., 10 µL) at various time intervals (e.g., 1, 2, 4, 8, 24 hours). Dilute the aliquots in a suitable solvent (e.g., n-hexane) and analyze by GC-FID to determine the conversion of the limiting substrate.

-

Enzyme Recovery: Once the reaction has reached the desired conversion or equilibrium, recover the immobilized enzyme by filtration or centrifugation. Wash the enzyme with n-hexane to remove residual substrates and product, and dry it under vacuum for reuse.

-

Product Purification:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the mixture with a 5% aqueous sodium bicarbonate solution to neutralize and remove any unreacted heptanoic acid. Repeat the wash until the aqueous phase is neutral.

-

Wash with deionized water to remove any remaining salts.

-

Dry the organic phase (the product layer) over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The resulting liquid is purified this compound. Further purification by vacuum distillation can be performed if higher purity is required.

-

-

Product Analysis: Confirm the identity and purity of the final product using GC-MS and Fourier-Transform Infrared Spectroscopy (FTIR).

Analytical Method (GC-FID)

-

Column: A suitable capillary column for fatty acid ester analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Quantification: Use a standard curve prepared with pure this compound to quantify the product.

Visualizing the Process

The following diagrams illustrate the enzymatic reaction and the experimental workflow.

Caption: Lipase-catalyzed esterification of this compound.

Caption: Experimental workflow for this compound synthesis.

References

Application Note: Purification of Hexyl Heptanoate by Vacuum Distillation

Introduction

Hexyl heptanoate is a fatty acid ester with applications in the flavor and fragrance industry, characterized by its fruity and green aroma.[1][2] It is typically synthesized via Fischer esterification of hexanol and heptanoic acid. The crude product from this synthesis often contains unreacted starting materials, acidic catalysts, and other byproducts. For high-purity this compound required in research and development, a robust purification method is essential. Distillation, a technique for separating liquids based on differences in their boiling points, is a highly effective method for this purpose.[3][4][5] Given the relatively high boiling point of this compound, vacuum distillation is the preferred method to prevent thermal decomposition and ensure a high-purity final product.[6][7] This document provides a detailed protocol for the purification of this compound using vacuum distillation.

Physicochemical Data and Impurity Profile

A summary of the physical properties of this compound and potential impurities is crucial for optimizing the distillation process. The significant difference in boiling points allows for efficient separation.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 Torr | Boiling Point (°C) at Reduced Pressure | Notes |

| This compound | 214.34 | 260.89[1] | 137 °C @ 19 Torr[8] | The target compound. High boiling point necessitates vacuum distillation. |

| Heptanoic Acid | 130.18 | 223 | - | A common impurity from the esterification reaction. Can be mostly removed by a basic wash prior to distillation.[6] |

| Hexan-1-ol | 102.17 | 157 | - | A common impurity from the esterification reaction. Will distill at a lower temperature than the product. |

| Sulfuric Acid | 98.08 | 337 | - | Catalyst used in esterification. Non-volatile and will remain in the distillation residue after neutralization. |

Experimental Protocol

This protocol outlines the purification of crude this compound, starting from a crude reaction mixture.

1. Pre-Distillation Workup (Neutralization and Drying)

This initial step is critical to remove acidic impurities that could interfere with the distillation and to prevent the co-distillation of water.

-

Apparatus: Separatory funnel (appropriate size for the reaction volume), beakers, Erlenmeyer flask, pH paper.

-

Reagents: Saturated sodium bicarbonate (NaHCO₃) solution, deionized water, brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Procedure:

-

Allow the crude reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

-

To neutralize any remaining acidic catalyst and unreacted heptanoic acid, wash the organic layer with a saturated sodium bicarbonate solution.[6] Add the bicarbonate solution, stopper the funnel, and shake cautiously, venting frequently to release the pressure from CO₂ evolution.

-

Continue washing until the aqueous layer is basic (test with pH paper).

-

Wash the organic layer with deionized water, followed by a wash with brine to aid in the removal of dissolved water.

-

Drain the organic layer (this compound) into a clean, dry Erlenmeyer flask.

-

Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the ester to remove residual water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the ester is dry.

-

Filter the drying agent from the this compound. The filtrate is the crude, dry this compound ready for distillation.

2. Vacuum Distillation

This procedure separates the pure this compound from lower-boiling impurities (like residual hexanol) and non-volatile residues.

-

Apparatus: Round-bottom flask, Claisen adapter, short path distillation head with a condenser and vacuum adapter, receiving flasks, thermometer and adapter, heating mantle, magnetic stirrer and stir bar (or boiling chips), vacuum pump, cold trap, and manometer. All glassware should be thoroughly dried.

-

Reagents: Dry, crude this compound.

Procedure:

-

Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease to maintain a good vacuum.[9]

-

Place the dry, crude this compound into the round-bottom flask, adding a magnetic stir bar or a few boiling chips to ensure smooth boiling.[6] The flask should not be more than two-thirds full.

-

Begin stirring the solution.

-

Turn on the cooling water to the condenser.

-

Slowly and carefully apply the vacuum. The pressure should be monitored with a manometer. A pressure of around 19 Torr is a good target to achieve a boiling point of approximately 137°C.[8]

-

Once the desired pressure is stable, begin to gently heat the distillation flask with the heating mantle.

-

Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This will likely be any residual hexanol.

-

As the temperature at the distillation head rises and stabilizes near the expected boiling point of this compound at the working pressure, change to a clean receiving flask to collect the main fraction of purified product. Record the temperature range over which the main fraction is collected.

-

Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.[10]

-

Turn off the heating and allow the system to cool down completely before slowly and carefully releasing the vacuum.

-

Weigh the collected pure this compound and calculate the yield.

-

Characterize the purified product using appropriate analytical techniques (e.g., GC-MS, NMR, IR spectroscopy) to confirm its purity.

Visualizations

Caption: Workflow for the purification of this compound.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle concentrated acids and bases with care.

-

When performing vacuum distillation, ensure the glassware has no cracks or defects to prevent implosion. It is advisable to use a blast shield.

-

Never heat a closed system.

-

Be cautious when releasing the vacuum to avoid sudden pressure changes.

References

- 1. HEXYLHEPTANOATE) | 1119-06-8 [chemicalbook.com]

- 2. This compound | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scienceready.com.au [scienceready.com.au]

- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]

- 5. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]

- 6. benchchem.com [benchchem.com]

- 7. How To [chem.rochester.edu]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

Application Notes and Protocols: Hexyl Heptanoate as a Flavor Standard in Food Chemistry

Introduction

Hexyl heptanoate (CAS No. 1119-06-8) is a heptanoate ester recognized for its role as a significant flavor and aroma compound in various food products.[1][2][3] It is formed through the formal condensation of the carboxyl group of heptanoic acid with hexan-1-ol.[1][3] Characterized by its herbaceous, green, and leafy aroma, this compound is utilized as a flavoring agent and is considered a valuable standard in food chemistry for both instrumental and sensory analysis.[1][3][4][5] Its application is crucial for quality control, flavor profile analysis, and the development of new food products. This document provides detailed application notes and experimental protocols for the effective use of this compound as a flavor standard for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling, storage, and application as a standard.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Heptanoic acid, hexyl ester; Hexyl enanthate | [1][2][3] |

| CAS Number | 1119-06-8 | [1][2] |

| Molecular Formula | C₁₃H₂₆O₂ | [1] |

| Molecular Weight | 214.34 g/mol | [1] |

| Appearance | Colorless clear liquid | [5][6] |

| Odor Profile | Herbaceous, dank foliage, mallow leaves, green | [1][3][5] |

| FEMA Number | 4337 | [1][4][7] |

| JECFA Number | 1872 | [4][7][8] |

| Boiling Point | 252-253 °C | [4][5] |

| Density | 0.860-0.865 g/cm³ (at 20 °C) | [1][6] |

| Refractive Index | 1.426-1.430 (at 20 °C) | [1][4][6] |

| Solubility | Insoluble in water; soluble in non-polar solvents and ethanol | [1][4][5] |

| Kovats Retention Index | Standard non-polar: 1470 | [1] |

Application Notes

This compound's distinct "green" flavor profile makes it an important reference standard in the food and beverage industry.[1]

-

Instrumental Analysis: In analytical chemistry, particularly in gas chromatography (GC) applications, this compound serves as a standard for the identification and quantification of volatile and semi-volatile compounds in complex food matrices. Its known retention time and mass spectrum allow for the calibration of instruments and the verification of analytical methods.[1][9]

-

Sensory Evaluation: For sensory panels, it is used as a reference to define and scale the intensity of "green," "herbaceous," or "unripe fruit" notes in products like wine, fruit juices, and vegetable-based foods. This helps in training panelists and ensuring consistency in sensory descriptive analysis.

-

Quality Control: The presence and concentration of esters like this compound can be indicative of product quality, ripeness (in fruits), or fermentation processes. Monitoring its levels can be a key quality control parameter.

-

Regulatory Status: this compound is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA), indicating its safety for use in food products at specified levels.[1][7][8]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for quantitative analysis.

1. Materials and Reagents:

-

This compound (≥98% purity)

-

Solvent (e.g., ethanol, hexane, or dichloromethane, HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

-

Micropipettes

2. Procedure for a 1000 ppm Stock Solution:

-

Accurately weigh 100 mg of this compound using an analytical balance.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Add a small amount of the chosen solvent to dissolve the standard.

-

Once dissolved, fill the flask to the calibration mark with the solvent.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Label the flask clearly and store it at 4°C in a tightly sealed container.

3. Preparation of Working Standards:

-

Prepare a series of dilutions from the stock solution to create working standards at desired concentrations (e.g., 1, 5, 10, 50, 100 ppm) for creating a calibration curve.[10] Use the formula C₁V₁ = C₂V₂ for accurate dilutions.

Protocol 2: Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification and quantification of this compound in a prepared sample extract.

1. Instrumentation:

-

Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector.[11]

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11][12]

2. GC-MS Parameters:

| Parameter | Setting |

| Injector Mode | Splitless (for trace analysis) or Split (e.g., 50:1) |

| Injector Temperature | 250°C |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Oven Program | Initial: 40°C, hold 2 min; Ramp: 5°C/min to 250°C, hold 5 min |

| MS Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Note: These parameters are a starting point and may require optimization based on the specific instrument and sample matrix.[11][12][13]

3. Data Analysis:

-

Identification: Compare the retention time and the mass spectrum of the peak of interest with that of the pure this compound standard.

-

Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to determine the concentration of this compound in the sample.

Protocol 3: Sample Preparation from a Food Matrix using Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique ideal for extracting volatile compounds like this compound from solid or liquid food samples.[14][15]

1. Materials and Reagents:

-

Food sample (e.g., fruit puree, juice)

-

20 mL headspace vials with screw caps and septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[14]

-

Sodium chloride (NaCl)

-

Internal standard (optional, e.g., 3-nonanone)[14]

2. Procedure:

-

Weigh approximately 5 g of the homogenized food sample into a 20 mL headspace vial.[14]

-

Add 1 g of NaCl to enhance the release of volatile compounds.[13][14]

-

If using, spike the sample with a known concentration of an internal standard.

-

Seal the vial tightly.

-

Equilibrate the vial in a water bath or heating block at 50°C for 15 minutes with agitation.[13][14]

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C.[14]

-

Retract the fiber and immediately insert it into the GC inlet for thermal desorption and analysis as described in Protocol 2.[11][14]

Protocol 4: Sensory Evaluation as a Reference Standard

This protocol outlines the use of this compound as a reference in descriptive sensory analysis.

1. Materials and Reagents:

-

This compound standard solution (e.g., 10 ppm in deodorized water or ethanol/water mixture)

-

Deodorized water for palate cleansing

-

Unsalted crackers

-

ISO standard wine glasses

-

Trained sensory panel (8-12 panelists)

2. Procedure:

-

Reference Preparation: Prepare a solution of this compound at a concentration that is clearly perceivable but not overpowering. This will serve as the "green/herbaceous" reference.

-

Panelist Training: In a training session, present the panelists with the this compound reference solution. Instruct them to memorize the specific aroma character. This establishes a common language and understanding of the "green" attribute.

-

Sample Evaluation: During the evaluation of food samples, provide the reference standard for panelists to recall the specific aroma.

-

Data Collection: Panelists will rate the intensity of the "green/herbaceous" character in the food samples on a predefined scale (e.g., a 15-cm line scale anchored from "not perceivable" to "very intense").

-

Data Analysis: Analyze the collected data statistically (e.g., using ANOVA) to determine if there are significant differences in the "green" attribute among the samples.

Visualizations

Caption: General workflow for using this compound as a standard.

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

References

- 1. This compound | C13H26O2 | CID 517970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. HEXYLHEPTANOATE) | 1119-06-8 [chemicalbook.com]

- 4. Food safety and quality: details [fao.org]

- 5. This compound [flavscents.com]

- 6. This compound, 1119-06-8 [thegoodscentscompany.com]

- 7. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 8. femaflavor.org [femaflavor.org]

- 9. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. lcms.cz [lcms.cz]

Application of Hexyl Heptanoate in Fragrance Formulation Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl heptanoate is a fatty acid ester that serves as a valuable component in the fragrance industry. It is synthesized from hexanol and heptanoic acid.[1] This document provides detailed application notes and protocols for the utilization of this compound in fragrance formulation research. It includes its physicochemical properties, odor profile, and methodologies for its evaluation in various fragrance applications.

Physicochemical Properties and Odor Profile

This compound is a liquid at room temperature with a characteristic herbaceous and green aroma.[1][2] Its properties make it a versatile ingredient in the creation of fresh and natural scent compositions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O₂ | [1] |

| Molecular Weight | 214.34 g/mol | [1] |

| Appearance | Liquid | [1] |

| Odor | Herbaceous, Green, Dank Foliage, Mallow Leaves | [1][2] |

| Density | 0.860 - 0.865 g/cm³ at 20°C | [1][2] |

| Refractive Index | 1.426 - 1.430 at 20°C | [1][2] |

| Boiling Point | 252.00 to 253.00 °C at 760.00 mm Hg | [2] |

| Flash Point | 229.00 °F (109.44 °C) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol | [1] |

| Vapor Pressure | 0.014000 mmHg @ 25.00 °C (est) | [2] |

| logP (o/w) | 5.371 (est) | [2] |

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory receptor neurons in the nasal cavity. The binding of an odorant to its specific OR triggers a conformational change in the receptor, leading to the activation of a G-protein, typically Gαolf. This activation initiates a downstream signaling cascade, resulting in the generation of an action potential that is transmitted to the olfactory bulb in the brain, where the odor is processed and perceived. The combinatorial activation of various ORs by different odorants allows for the discrimination of a vast array of scents.

References

Application Notes: Hexyl Heptanoate as a Volatile Biomarker in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile Organic Compounds (VOCs) present in human breath, urine, and blood are gaining significant attention as potential non-invasive biomarkers for diagnosing and monitoring a variety of metabolic diseases. These compounds are often intermediates or byproducts of metabolic pathways and their profiles can reflect alterations in an individual's metabolic state. Hexyl heptanoate, a fatty acid ester, has been identified as a human metabolite and is emerging as a potential volatile biomarker for metabolic studies. This application note provides a comprehensive overview of the current understanding of this compound in this context, including its metabolic origins, analytical methodologies for its detection, and its potential applications in metabolic research and drug development.

This compound: A Potential Metabolic Biomarker

This compound (C13H26O2) is an ester formed from heptanoic acid (a seven-carbon fatty acid) and hexanol. As a fatty acid ester, it is intrinsically linked to lipid metabolism. The synthesis and breakdown of such esters are integral to fatty acid transport, storage, and signaling. Alterations in the levels of this compound in biological samples could, therefore, signify shifts in fatty acid metabolism, which are characteristic of various metabolic disorders such as diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).

While direct evidence linking specific concentrations of this compound to metabolic diseases is still an active area of research, the foundational knowledge of fatty acid metabolism provides a strong rationale for its investigation as a biomarker.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the literature detailing the concentration ranges of this compound in various biological matrices (breath, urine, plasma) corresponding to specific metabolic states (e.g., healthy vs. diabetic). The following table is presented as a template for researchers to populate as data becomes available.

| Biological Matrix | Metabolic State | Concentration Range (ng/L or ng/mL) | Fold Change (vs. Healthy Control) | Reference |

| Exhaled Breath | Healthy Control | Data Not Available | - | |

| Type 2 Diabetes | Data Not Available | Data Not Available | ||

| Obesity | Data Not Available | Data Not Available | ||

| Urine | Healthy Control | Data Not Available | - | |

| Type 2 Diabetes | Data Not Available | Data Not Available | ||

| Obesity | Data Not Available | Data Not Available | ||

| Plasma/Serum | Healthy Control | Data Not Available | - | |

| Type 2 Diabetes | Data Not Available | Data Not Available | ||

| Obesity | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed protocols for the analysis of this compound in various biological samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), the gold standard for VOC analysis.

Protocol 1: Analysis of this compound in Exhaled Breath Condensate (EBC)

This protocol is adapted from general methods for VOC analysis in EBC and should be optimized for this compound.

1. Sample Collection:

- Collect EBC using a commercially available collection device (e.g., RTube™, EcoScreen) according to the manufacturer's instructions.

- Collect a sufficient volume (typically 1-2 mL) over a 10-15 minute period of normal tidal breathing.

- Immediately after collection, aliquot the EBC into pre-cleaned glass vials and store at -80°C until analysis to prevent degradation of volatile compounds.

2. Sample Preparation (Solid-Phase Microextraction - SPME):

- Thaw the EBC sample at room temperature.

- Transfer 1 mL of EBC to a 10 mL headspace vial.